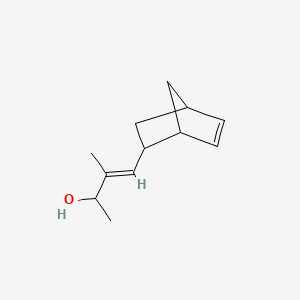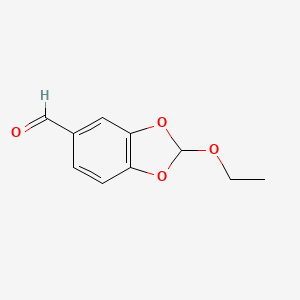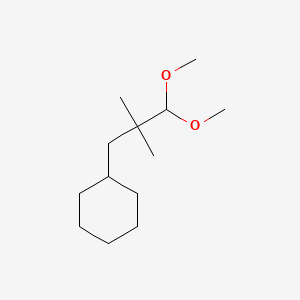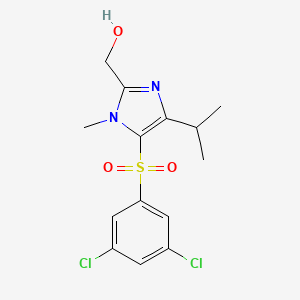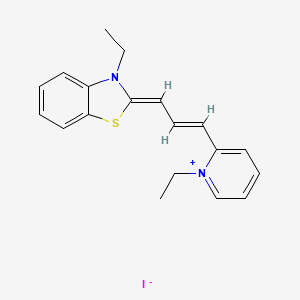
3-Ethyl-2-(3-(1-ethyl-1H-pyridin-2-ylidene)prop-1-enyl)benzothiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 261-841-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 261-841-9 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and vary depending on the desired purity and application of the compound. Common methods include multi-step organic synthesis involving intermediate compounds and specific catalysts.
Industrial Production Methods: Industrial production of EINECS 261-841-9 typically involves large-scale chemical reactors and stringent quality control measures. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: EINECS 261-841-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various derivatives.
Aplicaciones Científicas De Investigación
EINECS 261-841-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of EINECS 261-841-9 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparación Con Compuestos Similares
EINECS 261-844-5: Another compound with similar properties but different applications.
EINECS 261-490-1: Known for its use in the preparation of beta-lactam antibiotics.
Uniqueness: EINECS 261-841-9 is unique due to its specific chemical structure and reactivity, which make it suitable for particular applications in research and industry. Its distinct properties set it apart from other similar compounds, providing unique advantages in various scientific fields.
Propiedades
Número CAS |
59652-06-1 |
|---|---|
Fórmula molecular |
C19H21IN2S |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[(E)-3-(1-ethylpyridin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C19H21N2S.HI/c1-3-20-15-8-7-10-16(20)11-9-14-19-21(4-2)17-12-5-6-13-18(17)22-19;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
PDTTYWVXGSRCOG-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=CC=[N+]3CC.[I-] |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC=CC3=CC=CC=[N+]3CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


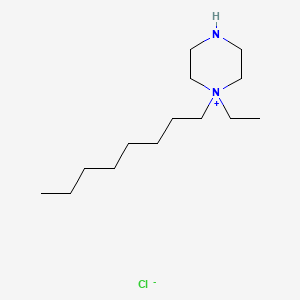

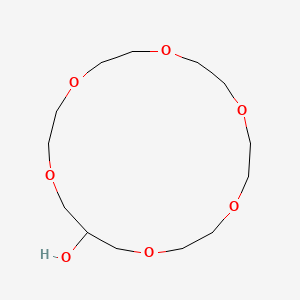
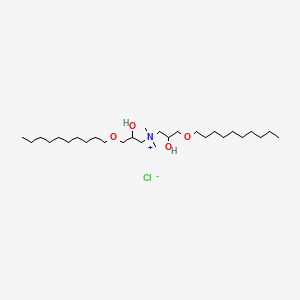
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)




